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Compound of Interest

Compound Name: Tenuazonic acid copper salt

Cat. No.: B10820897 Get Quote

Executive Summary
In the context of metallo-organic chemistry and toxicology, Tenuazonic Acid (TeA) exhibits

distinct chelation behaviors with Copper (Cu) and Iron (Fe).[1] While both metals form stable

neutral complexes with TeA, Iron(III) forms a thermodynamically superior 1:3 complex (

) compared to the 1:2 complex formed by Copper(II) (

).

Copper(II) Complex: Preferred for ex vivo storage and isolation due to kinetic accessibility

and moderate stability. It typically crystallizes as a blue-green salt.

Iron(III) Complex: Exhibits higher thermodynamic stability due to the chelate effect (three

ligands) and high charge density of the central ion. It is characterized by a distinct

orange/red color (absorption

nm) and is biologically relevant in siderophore-like transport mechanisms.

Chemical Foundation & Coordination Logic
Ligand Structure and Tautomerism
Tenuazonic acid (3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one) is a tetramic acid derivative.

Its chelation capability relies on its tautomeric equilibrium. In solution, TeA exists primarily as an

enol, but metal coordination locks it into a specific
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-tricarbonyl enolate configuration.

Binding Site: The metal ion coordinates via the oxygen atoms of the amide carbonyl and the

enolic acetyl group (O,O-chelation).

Geometry: The ligand acts as a bidentate monoanion (

).

Stoichiometry and Geometry
Feature Copper(II) Complex Iron(III) Complex

Formula

Stoichiometry 1 Metal : 2 Ligands 1 Metal : 3 Ligands

Coordination Geometry
Square Planar / Distorted

Octahedral
Octahedral

Charge State
Neutral (

)

Neutral (

)

Visual Appearance Blue-Green Orange-Red

Thermodynamic Stability Analysis
The stability difference is governed by the Irving-Williams series and the Chelate Effect.

Although Cu(II) is the most stable among divalent ions (Irving-Williams), Fe(III) is trivalent. The

electrostatic attraction between

and the anionic oxygen donors is significantly stronger than that of

.

Formation Constants (Estimates based on Tetramic Acid
Analogs)
While exact

values for TeA are matrix-dependent, trends from homologous 3-acetyltetramic acids indicate:
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:

:

Scientific Rationale: The formation of

involves the displacement of more water molecules (entropy driven) and forms a coordinatively
saturated octahedral sphere, rendering it more resistant to hydrolysis than the copper analog.

Chelation Mechanism Visualization
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Figure 1: Comparative synthesis and stability pathways of TeA metal complexes.

Experimental Characterization & Protocols
Spectral Signatures
To validate the formation of these complexes in your lab, rely on UV-Vis and IR shifts.[2]

UV-Visible Spectroscopy:

Free TeA:

nm.

: Appearance of a Charge Transfer (LMCT) band at 450 nm.

: Broad d-d transition bands in the 600-800 nm region (weak) and shift of the ligand band.
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Infrared (FT-IR):

Look for the carbonyl stretch shift. The free ligand C=O stretch (

cm

) shifts to lower frequencies (

cm

) upon coordination, indicating electron delocalization into the metal center.

Synthesis Protocol (Self-Validating)
Objective: Synthesize and differentiate

and

.

Reagents:

Tenuazonic Acid (pure, free acid form).

and

.

Methanol (HPLC grade).

0.1 M NaOH (for pH adjustment).[3]

Workflow:

Preparation: Dissolve 10 mg of TeA in 5 mL Methanol.

Copper Arm:

Add 0.5 equivalents of

(dissolved in MeOH) to the TeA solution.
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Observation: Solution turns Blue-Green.

Validation: Spot on TLC; spray with iodine.[4]

will differ from free TeA.

Iron Arm:

Add 0.33 equivalents of

(dissolved in MeOH) to a fresh TeA solution.

Observation: Solution turns intense Orange-Red.

Validation: Measure Absorbance at 450 nm.[2]

Isolation: Evaporate solvent under reduced pressure. Wash residue with cold water to

remove excess salts.

Critical Control: If the Iron solution remains yellow rather than turning red/orange, the pH may

be too low. Carefully adjust pH to ~5-6 with dilute NaOH to promote deprotonation and

complexation.

Biological Implications[5][6]
The stability difference dictates the biological fate of the toxin:

Toxicity Mechanism: TeA inhibits Photosystem II (in plants) and protein synthesis (in

mammals). Research indicates that adding Fe(III) or Cu(II) salts does not reverse toxicity.[1]

This suggests that the complex itself may be toxic or that TeA binds so tightly to the target

site that it out-competes free metal ions.

Transport: The neutral, lipophilic nature of

allows it to cross cell membranes passively, potentially acting as a siderophore mimic,
shuttling iron into cells or disrupting iron homeostasis.

ROS Generation:
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is redox-active. Inside the cell, it can participate in Fenton-like reactions, generating Reactive
Oxygen Species (ROS) which contribute to the necrotic lesions observed in plant
pathologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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